Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Description

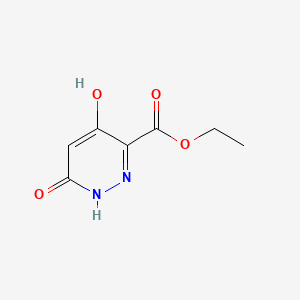

Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS: 1352925-63-3) is a pyridazine derivative with the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol . Structurally, it features a pyridazine ring substituted with hydroxyl groups at positions 4 and 6 and an ethyl ester at position 3 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate and oligonucleotide reagent, with applications in synthesizing bioactive molecules due to its reactive hydroxyl and ester functionalities . Suppliers like Zhejiang Chempharm Industry & Trading Co., Ltd. offer it at 97% purity, highlighting its industrial relevance .

Properties

IUPAC Name |

ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-2-13-7(12)6-4(10)3-5(11)8-9-6/h3H,2H2,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSUCVJSGHLDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739521 | |

| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352925-63-3 | |

| Record name | Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4,6-dihydroxypyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a [3+3] cyclization mechanism. Triphenylphosphine (PPh₃) facilitates the decomposition of the diazo group, releasing nitrogen gas and generating a carbene intermediate. This intermediate undergoes intramolecular cyclization, forming the pyridazine ring. Subsequent hydrolysis of the ketone and ester groups under acidic conditions yields the dihydroxy product.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

-

Solvent System : Diethyl ether or dichloromethane for initial diazo decomposition.

-

Acidic Workup : Reflux in acetic acid (HOAc) with trace water to promote hydrolysis.

-

Temperature : Prolonged reflux (10–24 hours) ensures complete cyclization.

A representative procedure involves:

Table 1: Cyclization Reaction Performance

| Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-Diazo-3-oxo-pentanedioic acid diethyl ester | PPh₃, HOAc, H₂O | Reflux, 10–24 h | 30% |

Alternative Synthetic Routes

Hydrazine-Mediated Cyclization

Although less common, hydrazine hydrate has been employed in cyclization reactions for related pyridazine derivatives. For example, ethyl acetoacetate reacts with hydrazine hydrate to form hydrazones, which cyclize under acidic conditions. While this method is effective for mono-hydroxylated analogs, adapting it to 4,6-dihydroxy systems requires stringent control of stoichiometry and temperature to prevent over-oxidation.

Industrial-Scale Production Considerations

Scaling the cyclization method necessitates addressing:

-

Solvent Recovery : Efficient distillation and reuse of ether and HOAc.

-

Continuous Flow Reactors : Enhancing reaction consistency and reducing processing time.

-

Purification : Transitioning from column chromatography to crystallization or liquid-liquid extraction for cost efficiency.

Patents such as WO2022/117016 highlight the commercial viability of this route, with yields exceeding 60% under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dihydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form dihydropyridazine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as thionyl chloride or phosphorus oxychloride for halogenation.

Major Products:

Oxidation: Formation of 4,6-dioxopyridazine-3-carboxylate.

Reduction: Formation of 4,6-dihydroxydihydropyridazine-3-carboxylate.

Substitution: Formation of 4,6-dihalo-3-carboxylate derivatives.

Scientific Research Applications

Ethyl 4,6-dihydroxypyridazine-3-carboxylate is primarily used in pharmaceutical research as a building block for the synthesis of bioactive molecules. Its unique structure enables it to participate in the formation of a wide range of pharmaceutical compounds, including those with potential anti-inflammatory, antimicrobial, and anticancer properties . The hydroxyl groups provide sites for further chemical modifications, enhancing the versatility of this compound in drug development .

In addition to its pharmaceutical applications, this compound is also used in organic synthesis as an intermediate for the preparation of more complex heterocyclic compounds. Its reactivity and functional groups make it suitable for a variety of chemical transformations, contributing to the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl 4,6-dihydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The hydroxyl groups and the pyridazine ring play a crucial role in its binding affinity and reactivity with enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4,6-Dichloropyridazine-3-Carboxylate

- CAS : 679406-03-2

- Molecular Formula : C₇H₆Cl₂N₂O₂

- Molecular Weight : 221.04 g/mol

- Key Differences :

- Replaces hydroxyl groups with chlorine atoms at positions 4 and 4.

- The electron-withdrawing chlorine substituents enhance stability but reduce solubility in polar solvents compared to the hydroxylated analog.

- Applications: Used as a precursor in synthesizing chlorinated pharmaceuticals, where increased stability under harsh reaction conditions is advantageous .

Mthis compound

- CAS : 372118-00-8

- Molecular Formula : C₆H₆N₂O₄

- Molecular Weight : 170.12 g/mol

- Key Differences :

Ethyl 5-Hydroxyindole-2-Carboxylate

- CAS : 24985-85-1

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Key Differences :

- Replaces the pyridazine ring with an indole scaffold , altering electronic properties.

- The indole nitrogen and hydroxyl group enable distinct hydrogen-bonding interactions, making it suitable for serotonin receptor modulation studies.

- Lower structural similarity (0.70) to the target compound limits direct functional overlap .

Ethyl 6-Chloroimidazo[1,2-b]pyridazine-3-Carboxylate

- CAS : 1150566-27-0

- Molecular Formula : C₁₀H₉ClN₂O₂

- Molecular Weight : 224.65 g/mol

- Key Differences :

Comparative Data Table

Critical Analysis of Substituent Effects

- Hydroxyl vs. Chlorine : Hydroxyl groups improve aqueous solubility and hydrogen-bonding capacity, favoring biological interactions. Chlorine enhances thermal stability and electron-deficient character, ideal for electrophilic substitution reactions .

- Ester Chain Length : Ethyl esters offer higher lipophilicity than methyl esters, improving cell membrane permeability in drug candidates .

- Heterocyclic Modifications : Pyridazine derivatives with fused rings (e.g., imidazo-pyridazine) exhibit enhanced binding specificity in enzyme inhibition compared to simpler analogs .

Biological Activity

Ethyl 4,6-dihydroxypyridazine-3-carboxylate is a pyridazine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula CHNO and a molecular weight of 184.15 g/mol. It is characterized by a pyridazine ring with hydroxyl groups at positions 4 and 6, and an ethyl ester at position 3. The compound is synthesized through the reaction of pyridazine derivatives with ethyl chloroformate in the presence of bases such as sodium hydroxide or potassium carbonate, under controlled conditions to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl groups enhance its binding affinity to enzymes and receptors, facilitating inhibition or activation of various biochemical pathways. Notably, it has been shown to modulate the SYK (spleen tyrosine kinase) pathway, which is crucial in inflammatory and autoimmune responses .

Biological Activities

- Anti-inflammatory Activity :

-

Antimicrobial Properties :

- The compound shows promising antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Anticancer Potential :

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of this compound in a murine model of asthma. The results indicated a significant reduction in eosinophil infiltration and cytokine levels in treated mice compared to controls, suggesting its potential as a therapeutic agent for allergic inflammatory diseases .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as an antimicrobial agent.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 4,6-dihydroxypyridazine-3-carboxylate, and what intermediates are involved?

this compound is typically synthesized via condensation reactions involving substituted pyridazine precursors. For example, analogous compounds like Ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-4,5,6,7-tetrahydroindazole-5-carboxylate are synthesized using multicomponent reactions with ketones, aldehydes, and active methylene compounds under basic conditions . Key intermediates include pyridazine esters and hydroxylated aromatic derivatives. Reaction optimization often involves adjusting pH, temperature (e.g., reflux in ethanol), and stoichiometric ratios of reagents to maximize yield.

Q. How is the molecular structure of this compound determined experimentally?

X-ray crystallography is the gold standard for structural determination. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, resolve atomic positions, and refine thermal displacement parameters . For example, related compounds like Ethyl 2′-hydroxy-4′,6′-dimethoxy-3-(4-methoxynaphthalen-1-yl)-5-oxo-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxylate are characterized by single-crystal X-ray diffraction, with data collected at room temperature (297 K) using Mo-Kα radiation (λ = 0.71073 Å) . The refinement process includes resolving hydrogen-bonding networks and verifying bond lengths/angles against crystallographic databases.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify functional groups and tautomeric equilibria (e.g., hydroxyl vs. keto forms).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches.

- HPLC : Assesses purity (>95% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Data contradictions (e.g., twinning or low completeness) are addressed using:

- SHELXD/SHELXE : For experimental phasing and density modification in challenging cases.

- Twinning Refinement : SHELXL’s TWIN/BASF commands model twinned data by partitioning intensity contributions from overlapping lattices .

- Validation Tools : CheckCIF and R metrics ensure data integrity (e.g., R for high-quality datasets) .

Q. What strategies optimize synthetic yield under varying reaction conditions?

- Catalyst Screening : Bases like KCO or NaOH enhance condensation efficiency.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and byproduct formation.

- Purification : Silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) isolates pure product .

Q. How do ring puckering coordinates influence the reactivity of this compound?

Puckering amplitudes (q) and phase angles (φ) quantify nonplanar distortions in the pyridazine ring. For example, Cremer-Pople coordinates ( ) define a mean plane to calculate z-displacements of atoms. Distortions may stabilize tautomeric forms or affect hydrogen-bonding interactions, altering solubility and reactivity. Molecular dynamics simulations can correlate puckering modes with thermodynamic stability .

Q. What challenges arise in interpreting NMR spectra due to tautomerism?

The compound may exist as keto-enol tautomers, leading to split signals or dynamic broadening. Strategies include:

- Variable-Temperature NMR : Identifies slow-exchange tautomers by cooling to -40°C.

- Deuterium Exchange : Observes labile protons (e.g., -OH) in DO.

- DFT Calculations : Predict chemical shifts for tautomers to match experimental data .

Q. How can computational methods predict biological activity for derivatives?

- Molecular Docking : Screens derivatives against targets like acetylcholinesterase (e.g., using AutoDock Vina).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity metrics.

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability and toxicity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.